![molecular formula C21H26N2O3 B283742 N-[4-(4-morpholinylmethyl)phenyl]-4-propoxybenzamide](/img/structure/B283742.png)
N-[4-(4-morpholinylmethyl)phenyl]-4-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-morpholinylmethyl)phenyl]-4-propoxybenzamide, also known as MPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPB is a small molecule that belongs to the class of benzamide derivatives and has been found to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of N-[4-(4-morpholinylmethyl)phenyl]-4-propoxybenzamide is not yet fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways in the body. N-[4-(4-morpholinylmethyl)phenyl]-4-propoxybenzamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-[4-(4-morpholinylmethyl)phenyl]-4-propoxybenzamide has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in cellular defense mechanisms against oxidative stress.
Biochemical and Physiological Effects:
N-[4-(4-morpholinylmethyl)phenyl]-4-propoxybenzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. N-[4-(4-morpholinylmethyl)phenyl]-4-propoxybenzamide has also been found to possess antioxidant properties, which help to protect cells from oxidative damage. In addition, N-[4-(4-morpholinylmethyl)phenyl]-4-propoxybenzamide has been shown to promote neuronal survival and protect against neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(4-morpholinylmethyl)phenyl]-4-propoxybenzamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. N-[4-(4-morpholinylmethyl)phenyl]-4-propoxybenzamide is also relatively stable and can be stored for extended periods without significant degradation. However, the limitations of N-[4-(4-morpholinylmethyl)phenyl]-4-propoxybenzamide include its low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of N-[4-(4-morpholinylmethyl)phenyl]-4-propoxybenzamide is not yet fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on N-[4-(4-morpholinylmethyl)phenyl]-4-propoxybenzamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as an anti-cancer agent. Further research is also needed to fully understand the mechanism of action of N-[4-(4-morpholinylmethyl)phenyl]-4-propoxybenzamide and to optimize its pharmacological properties. Overall, N-[4-(4-morpholinylmethyl)phenyl]-4-propoxybenzamide is a promising compound that has the potential to be developed into a therapeutic agent for a range of diseases.
Méthodes De Synthèse
The synthesis of N-[4-(4-morpholinylmethyl)phenyl]-4-propoxybenzamide can be achieved through a multi-step process that involves the reaction of 4-propoxybenzoyl chloride with 4-(4-morpholinylmethyl)aniline in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain N-[4-(4-morpholinylmethyl)phenyl]-4-propoxybenzamide in its pure form.
Applications De Recherche Scientifique
N-[4-(4-morpholinylmethyl)phenyl]-4-propoxybenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. N-[4-(4-morpholinylmethyl)phenyl]-4-propoxybenzamide has also been investigated for its potential as a treatment for cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Formule moléculaire |
C21H26N2O3 |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
N-[4-(morpholin-4-ylmethyl)phenyl]-4-propoxybenzamide |
InChI |
InChI=1S/C21H26N2O3/c1-2-13-26-20-9-5-18(6-10-20)21(24)22-19-7-3-17(4-8-19)16-23-11-14-25-15-12-23/h3-10H,2,11-16H2,1H3,(H,22,24) |
Clé InChI |
VSEBCSJHPKPNOT-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3 |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3 |
Solubilité |
4.1 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-dibromo-N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B283662.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-methoxybenzamide](/img/structure/B283663.png)
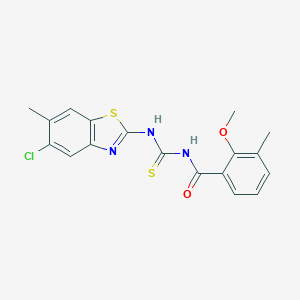
![N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B283666.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B283670.png)
![N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B283673.png)
![N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2,4-dichlorobenzamide](/img/structure/B283674.png)
![N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-3-methoxybenzamide](/img/structure/B283676.png)
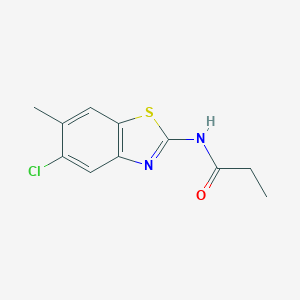
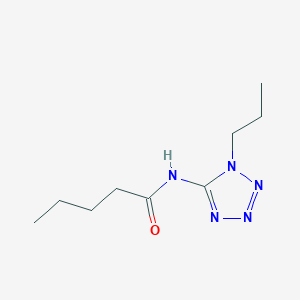
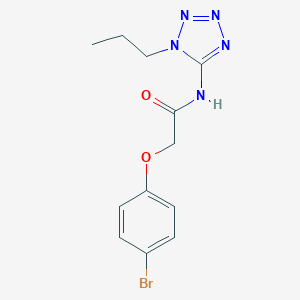
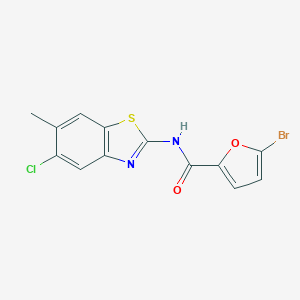

![2-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B283687.png)